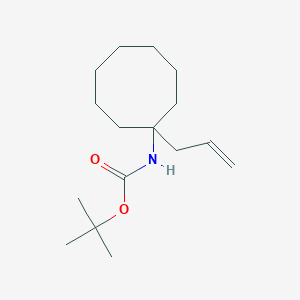![molecular formula C8H11Cl2F3N2O B1434129 {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride CAS No. 1427416-69-0](/img/structure/B1434129.png)
{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride
Vue d'ensemble
Description
“{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride” is an organic compound with the CAS Number: 1427416-69-0 . It has a molecular weight of 279.09 and its IUPAC name is 1-methyl-1-(4-(trifluoromethoxy)phenyl)hydrazine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F3N2O.2ClH/c1-13(12)6-2-4-7(5-3-6)14-8(9,10)11;;/h2-5H,12H2,1H3;2*1H . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Antimicrobial Activity
Hydrazide–hydrazones are prominent in various bioactive molecules, exhibiting a broad spectrum of biological activities. Their antimicrobial properties are well-documented, with significant research dedicated to synthesizing and evaluating hydrazide–hydrazones for antibacterial, antitubercular, antifungal, and antiviral activities. This makes them potential candidates for developing new antimicrobial agents (Popiołek, 2016).
Cancer Research
Hydrazines and their derivatives have been evaluated for their carcinogenic actions in humans and animals. Some hydrazines are considered animal carcinogens, with exposure occurring through occupational settings or drug therapy. Their role in cancer development has been the subject of substantial research, indicating a positive correlation between hydrazine exposure and cancer development in some reports (Tóth, 1994).
Electrochemical Sensing
Graphene-based nanomaterials, combined with hydrazine compounds, have been explored for developing high-performance electrochemical sensors. These materials offer excellent electrocatalytic and electrochemical behavior towards the detection of hydrazines, showing potential for on-site and portable sensing applications (Singh et al., 2022).
Environmental Applications
The treatment of organic hazardous wastes, including hydrazine compounds, with ozone and ultraviolet radiation presents a method for reducing contaminants to non-toxic products. This approach is considered for waste waters contaminated by hydrazine propellants from space launch operations, demonstrating the application of hydrazines in environmental protection and pollution control (Judeikis & Hill, 1991).
Green Chemistry
Research into the green reduction of graphene oxide by plant extracts highlights an environmentally friendly alternative to traditional reducing agents like hydrazine. This approach aims to mitigate the health risks and environmental issues associated with hydrazine use in the synthesis process, promoting sustainable practices in material science (Ismail, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAPPDCMQWIJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)
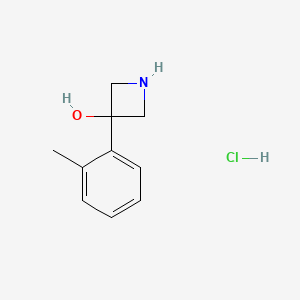
![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)
amine hydrochloride](/img/structure/B1434052.png)
![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)

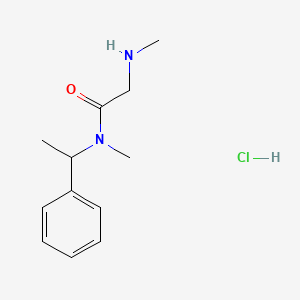
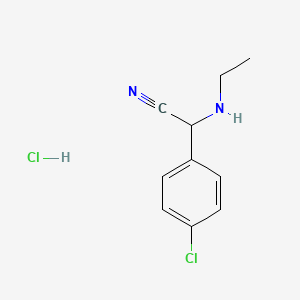
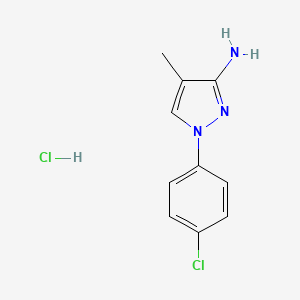
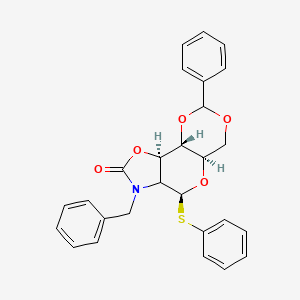

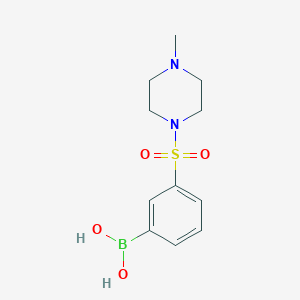
![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)
